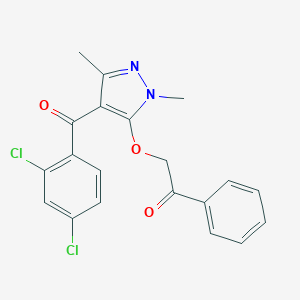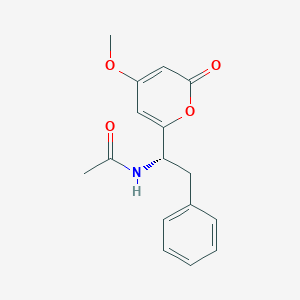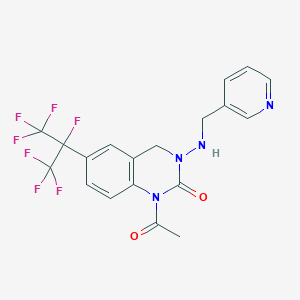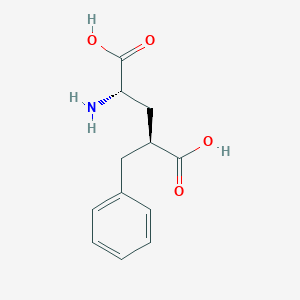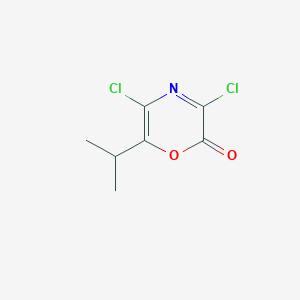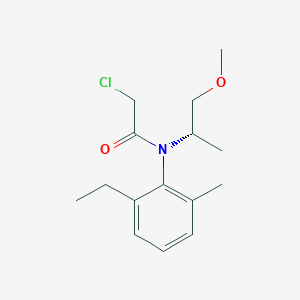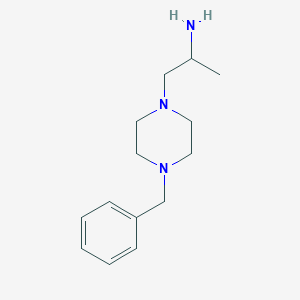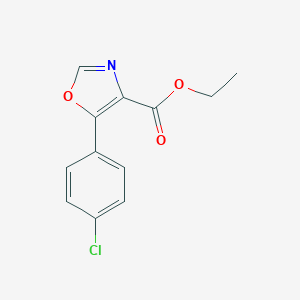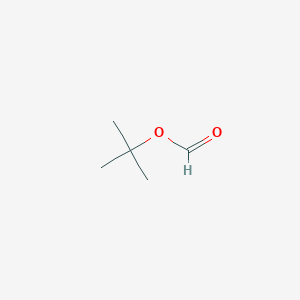
叔丁基甲酸酯
概述
描述
叔丁氧羰基,也称为叔丁氧羰基,是 有机合成中广泛使用的保护基。它主要用于保护化学反应过程中的胺类,防止它们与其他试剂反应。 叔丁氧羰基是酸不稳定的,这意味着它可以在酸性条件下被移除,使其成为合成化学中的一个多功能工具 .
科学研究应用
叔丁氧羰基广泛应用于各种科学研究领域:
作用机制
叔丁氧羰基的作用机制涉及与胺形成稳定的氨基甲酸酯键。在脱保护过程中,羰基氧被质子化,导致叔丁基的断裂并形成氨基甲酸中间体。 该中间体然后脱羧以释放游离胺 . 叔丁基碳正离子的稳定性在脱保护的容易程度上起着至关重要的作用 .
生化分析
Biochemical Properties
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Cellular Effects
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Molecular Mechanism
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Temporal Effects in Laboratory Settings
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Dosage Effects in Animal Models
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Metabolic Pathways
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Transport and Distribution
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Subcellular Localization
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
准备方法
合成路线和反应条件
叔丁氧羰基通常使用二叔丁基二碳酸酯在碱(如氢氧化钠)的存在下引入胺中。 该反应可以在水性条件下或在乙腈等有机溶剂中用4-二甲基氨基吡啶作为碱进行 . 反应条件可能会有所不同,包括环境温度或在四氢呋喃中于40°C加热 .
工业生产方法
叔丁氧羰基保护化合物的工业生产通常涉及使用二叔丁基二碳酸酯和适当碱的大规模合成。 该过程可以针对高产率和效率进行优化,确保各种底物中胺的保护 .
化学反应分析
反应类型
叔丁氧羰基经历几种类型的反应,主要集中在它与胺的加成和去除。 胺的保护涉及对二叔丁基二碳酸酯的亲核加成,形成氨基甲酸酯 . 脱保护通常涉及酸性条件,例如二氯甲烷中的三氟乙酸或甲醇中的盐酸 .
常用试剂和条件
保护: 二叔丁基二碳酸酯,氢氧化钠,4-二甲基氨基吡啶,乙腈,四氢呋喃。
脱保护: 三氟乙酸,盐酸,甲醇,二氯甲烷
主要生成产物
保护反应过程中形成的主要产物是叔丁氧羰基保护的胺。 在脱保护过程中,伯胺与副产物(如二氧化碳和叔丁基阳离子)一起再生 .
相似化合物的比较
叔丁氧羰基与其他保护基(如甲氧羰基和卡巴苄氧基)进行比较:
属性
IUPAC Name |
tert-butyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPAXCPQAAOIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024690 | |
| Record name | tert-Butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Formic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
762-75-4 | |
| Record name | tert-Butyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl formate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl formate?
A1: The molecular formula of tert-butyl formate is C5H10O2. Its molecular weight is 102.13 g/mol.
Q2: Is there any spectroscopic data available for tert-butyl formate?
A2: Yes, several studies have employed gas chromatography-mass spectrometry (GC-MS) [ [], [], [] ] and gas chromatography with flame ionization detection (GC-FID) [ [], [], [] ] to identify and quantify tert-butyl formate in various matrices. These techniques provide information about the compound's fragmentation pattern and retention time, which are essential for its identification and quantification.
Q3: How stable is tert-butyl formate under different environmental conditions?
A3: Research suggests that tert-butyl formate can undergo hydrolysis, both biotically and abiotically, to form tert-butyl alcohol. [ [], [] ] The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of specific microorganisms or enzymes.
Q4: Has tert-butyl formate been investigated in the context of catalysis?
A4: While the provided research papers primarily focus on tert-butyl formate as a degradation product or contaminant, they do not delve into its potential catalytic properties or applications.
Q5: How does tert-butyl formate degrade in the environment?
A5: Tert-butyl formate primarily degrades through hydrolysis, forming tert-butyl alcohol and formic acid. [ [], [] ] This process can occur both in the presence and absence of microorganisms. Other degradation pathways, such as photocatalytic oxidation, have also been explored for the remediation of tert-butyl formate-contaminated water. [ [], [] ]
Q6: What are the major environmental concerns associated with tert-butyl formate?
A6: Tert-butyl formate is primarily considered an environmental contaminant due to its presence as a degradation product of methyl tert-butyl ether (MTBE). [ [], [], [] ] While its toxicity is considered lower than MTBE, its presence in water resources can contribute to undesirable taste and odor. [ [], [] ]
Q7: How is tert-butyl formate typically measured in environmental samples?
A7: Tert-butyl formate is commonly analyzed in environmental samples, such as water and soil, using gas chromatography coupled with mass spectrometry (GC-MS). [ [], [], [] ] This technique allows for the separation and identification of tert-butyl formate from other compounds present in the sample. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS has also been employed to improve the sensitivity and selectivity of tert-butyl formate detection. [ [], [] ]
Q8: Are there validated analytical methods for tert-butyl formate determination?
A8: The development and validation of analytical methods for tert-butyl formate are crucial for ensuring accurate and reliable measurements in environmental monitoring and research. Studies have focused on validating methods like SPME-GC/MS for determining tert-butyl formate and other fuel oxygenates in groundwater. [ [] ] Validation typically involves assessing parameters like linearity, sensitivity, detection limits, accuracy, precision, and recovery to demonstrate the method's fitness for purpose.
Q9: How is tert-butyl formate formed in the environment?
A9: Tert-butyl formate is often detected as a degradation product of methyl tert-butyl ether (MTBE), a widely used fuel additive. [ [], [], [] ] MTBE can undergo various degradation processes, including biodegradation and advanced oxidation, leading to the formation of tert-butyl formate as an intermediate product.
Q10: What is the significance of tert-butyl formate formation during MTBE degradation?
A10: The detection of tert-butyl formate in environmental samples can serve as an indicator of MTBE degradation. [ [], [] ] Understanding the formation and fate of tert-butyl formate is crucial for assessing the effectiveness of MTBE remediation strategies and evaluating the potential risks associated with its degradation products.
Q11: What are the typical concentrations of tert-butyl formate found in contaminated environments?
A11: The concentration of tert-butyl formate in contaminated environments varies depending on factors like the extent of MTBE contamination, degradation conditions, and site-specific characteristics. Studies have reported tert-butyl formate concentrations ranging from a few micrograms per liter to several milligrams per liter in MTBE-contaminated groundwater. [ [], [] ]
Q12: Can tert-butyl formate be removed or degraded using remediation techniques?
A12: Yes, several remediation techniques have been explored for removing or degrading tert-butyl formate from contaminated water and soil. Advanced oxidation processes (AOPs), such as UV/H2O2 photolysis [ [], [] ] and ozone/hydrogen peroxide treatment [ [], [] ], have demonstrated effective degradation of tert-butyl formate. Other approaches, like bioremediation using specific microbial strains, have also shown potential for removing tert-butyl formate from contaminated environments. [ [], [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
